DNA Interstrand Cross-Linking: Fluoroethyl vs. Chloroethyl Nitrosoureas
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea (the direct cyclohexyl analogue of this compound) produces substantially less DNA interstrand cross-linking than its chloroethyl counterpart, as measured by inhibition of alkali-induced strand separation [1]. The rank order of cross-linking efficiency among 2-haloethylnitrosoureas is Cl >> Br > F >> I [2]. This differential arises because fluoride is a much poorer leaving group than chloride; the rate-limiting second step in cross-link formation (displacement of the halide ion from the initial N7-guanine monoadduct by the opposite-strand nucleophile) is retarded with the fluoroethyl moiety [1][2]. For Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, this property predicts reduced interstrand cross-link burden relative to MeCCNU, which may translate to a distinct balance between antitumor efficacy and DNA repair-dependent resistance.
| Evidence Dimension | DNA interstrand cross-linking efficiency (in vitro, calf thymus DNA) |
|---|---|
| Target Compound Data | 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (FCNU, structural surrogate): 'Much less cross-linking' detected [1]; fluoroethyl cross-linking rate ranked lowest among halogens (Cl >> Br > F >> I) [2] |
| Comparator Or Baseline | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): extensive cross-linking observed; BCNU: extensive cross-linking; MeCCNU: high cross-linking (chloroethyl class) |
| Quantified Difference | Qualitative but reproducible: fluoroethyl compounds consistently exhibit markedly reduced cross-linking vs. chloroethyl; rank order Cl >> Br > F >> I established [2] |
| Conditions | In vitro reaction with purified calf thymus DNA; cross-linking detected by inhibition of alkali-induced strand separation (pH 12.1) [1][2] |
Why This Matters
Users selecting this compound for mechanistic studies can exploit its reduced DNA cross-linking propensity to dissect the relative contributions of monoadduct formation vs. interstrand cross-links to cytotoxicity—an experimental design not feasible with chloroethyl nitrosoureas.
- [1] Kohn KW. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Res. 1977;37(5):1450-1454. PMID: 851960. View Source
- [2] Lown JW, McLaughlin LW. Mechanism of action of 2-haloethylnitrosoureas on DNA and its relation to their antileukemic properties. Bioorg Chem. 1978;7(1):97-110. View Source
